O-アセチルガランタミン

概要

説明

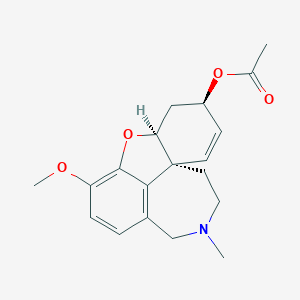

O-Acetylgalanthamine is an acetylated alkaloid derived from the natural product galanthamine, which is isolated from the plant species Narcissus pseudonarcissus. This compound is known for its biochemical applications, particularly in the field of proteomics research .

科学的研究の応用

O-Acetylgalanthamine is widely used in scientific research due to its biochemical properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Industry: Utilized in the development of pharmaceuticals, cosmetics, and health products

作用機序

Target of Action

O-Acetylgalanthamine is a natural product that can be isolated from Narcissus pseudonarcissus . The primary target of O-Acetylgalanthamine is the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .

Mode of Action

O-Acetylgalanthamine acts as a reversible, competitive inhibitor of the AChE enzyme . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor . This dual mechanism of action has clinical significance .

Biochemical Pathways

By inhibiting AChE, O-Acetylgalanthamine increases the concentration and thereby action of acetylcholine in certain parts of the brain . This elevates and prolongs acetylcholine levels boosting acetylcholine’s neuromodulatory functionality, subsequently enhancing functionality of the various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .

Pharmacokinetics

It is known that the metabolic pathways of galanthamine, a similar compound, includeO-demethylation (promoted by CYP2D6) to form O-desmethyl-galantamine and the formation of galantamine-N-oxide via a CYP3A4-mediated pathway . Other important metabolic pathways include N-demethylation , epimerization , and sulfate conjugation .

Result of Action

The result of O-Acetylgalanthamine’s action is an enhancement of cholinergic neuron function and signaling . This is hypothesized to relieve some of the symptoms of Alzheimer’s disease . As alzheimer’s disease is a progressive neurodegenerative disorder, the therapeutic effects of o-acetylgalanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Action Environment

The action environment of O-Acetylgalanthamine is primarily the brain, where it interacts with AChE to modulate acetylcholine levels Factors such as the patient’s overall health, other medications they may be taking, and their genetic makeup (particularly regarding the cyp2d6 and cyp3a4 enzymes) could potentially influence the drug’s effectiveness .

準備方法

Synthetic Routes and Reaction Conditions: O-Acetylgalanthamine can be synthesized from galanthamine through acetylation. The process involves the reaction of galanthamine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods: The industrial production of O-Acetylgalanthamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

化学反応の分析

Types of Reactions: O-Acetylgalanthamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert O-Acetylgalanthamine into its corresponding N-oxide derivative.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of O-Acetylgalanthamine.

Substitution: Substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: O-Acetylgalanthamine N-oxide.

Reduction: Reduced derivatives of O-Acetylgalanthamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Galanthamine: The parent compound from which O-Acetylgalanthamine is derived.

3-O-Acetylsanguinine: Another acetylated derivative with similar biochemical properties.

Narwedine: A structurally related alkaloid with acetylcholinesterase inhibitory activity.

Lycoraminone: Another related compound with potential therapeutic applications.

Uniqueness of O-Acetylgalanthamine: O-Acetylgalanthamine is unique due to its specific acetylation, which enhances its biochemical properties and stability compared to its parent compound, galanthamine. This modification also allows for more targeted applications in scientific research and potential therapeutic uses .

生物活性

O-Acetylgalanthamine is a derivative of galantamine, an alkaloid known for its significant biological activities, particularly in the context of neuroprotection and cognitive enhancement. This article explores the biological activity of O-acetylgalanthamine, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Galantamine and Its Derivatives

Galantamine is primarily recognized as a reversible inhibitor of acetylcholinesterase (AChE) and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These properties make it a valuable therapeutic agent for Alzheimer's disease and other cognitive impairments. O-acetylgalanthamine, as a derivative, retains these beneficial properties while potentially enhancing efficacy or altering pharmacokinetics.

1. Acetylcholinesterase Inhibition:

O-acetylgalanthamine acts by inhibiting AChE, thereby increasing the availability of acetylcholine in synaptic clefts. This mechanism is crucial for improving cholinergic transmission, especially in neurodegenerative conditions where cholinergic neurons are compromised .

2. Allosteric Modulation of nAChRs:

This compound also enhances the activity of nAChRs through allosteric modulation. By binding to sites distinct from acetylcholine, it increases receptor sensitivity and responsiveness, which is particularly beneficial in restoring cognitive function in Alzheimer's patients .

3. Antioxidant Properties:

O-acetylgalanthamine exhibits antioxidant activity, protecting neurons from oxidative stress. This property is vital as oxidative damage is a significant contributor to neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of O-acetylgalanthamine includes:

- Bioavailability: Approximately 90%, indicating efficient absorption.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), which can influence drug interactions .

- Half-life: Short half-life (~7 hours), necessitating multiple dosing for sustained effect.

Case Studies and Clinical Trials

-

Cognitive Function Improvement:

A randomized controlled trial involving 303 patients with mild to moderate Alzheimer's disease demonstrated that O-acetylgalanthamine significantly improved cognitive function over 24 weeks. The responder rate was approximately 31.7%, indicating a substantial proportion of patients benefited from treatment . -

Neuroprotection Against Amyloid-β:

Studies have shown that O-acetylgalanthamine can protect neuronal cell lines (SH-SY5Y) from amyloid-β-induced toxicity. This suggests its potential role in mitigating one of the hallmarks of Alzheimer's pathology . -

Behavioral Studies:

In animal models, O-acetylgalanthamine administration has been associated with improved performance in memory tasks, such as the Morris water maze test, indicating enhanced learning and memory capabilities .

Comparative Analysis with Other Compounds

| Compound | AChE Inhibition IC50 (μg/mL) | Neuroprotective Effects | Antioxidant Activity |

|---|---|---|---|

| O-Acetylgalanthamine | 8.22 | Significant | Moderate |

| Galantamine | 8.22 | Significant | High |

| Lycorine | >20 | Moderate | Moderate |

This table illustrates that while O-acetylgalanthamine has comparable AChE inhibition potency to galantamine, its neuroprotective and antioxidant effects warrant further investigation to fully understand its therapeutic potential.

特性

IUPAC Name |

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-12(21)23-14-6-7-19-8-9-20(2)11-13-4-5-15(22-3)18(17(13)19)24-16(19)10-14/h4-7,14,16H,8-11H2,1-3H3/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWNMOVEDXUICV-QOKNQOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25650-83-3 | |

| Record name | O-acetylgalanthamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that O-acetylgalanthamine shows potential as an acetylcholinesterase (AChE) inhibitor. Could you elaborate on how this compound interacts with AChE and its potential implications for Alzheimer's disease?

A1: While the research article primarily focuses on identifying and characterizing alkaloids within the Rauhia species, including O-acetylgalanthamine, it doesn't directly investigate the specific interactions of O-acetylgalanthamine with AChE. The article highlights that computational experiments were conducted on structurally similar compounds like 3-O-acetylgalanthamine, indicating its potential as an AChE inhibitor [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。